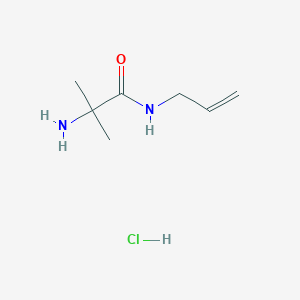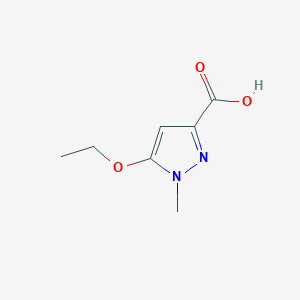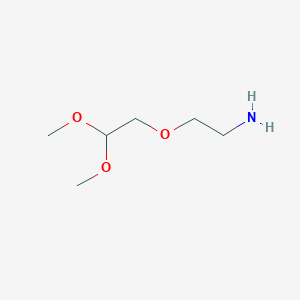
N-Allyl-2-amino-2-methylpropanamide hydrochloride
Descripción general
Descripción
N-Allyl-2-amino-2-methylpropanamide hydrochloride, also known as AMPAH, is a versatile organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 218.6 g/mol and a melting point of 101-103°C. AMPAH is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. AMPAH is also a potent inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. AMPAH is used in a variety of scientific research applications, including the study of neurological disorders, drug development, and the study of neurotransmitter systems.
Aplicaciones Científicas De Investigación
1. Porous Hydrogel Preparation
A study by Zhang, H., Yu, M., Zhang, H., & Bai, L. (2016) explored the use of allylamine hydrochloride, related to N-Allyl-2-amino-2-methylpropanamide hydrochloride, in the preparation of porous hydrogels. These hydrogels demonstrated the ability to remove phosphorus ions from simulated gastroenteric environments and showed potential applications in the treatment of hyperphosphatemia, as well as in environmental management and wastewater treatment (Zhang, H. et al., 2016).
2. Enhanced Oil Recovery
Gou, S., He, Y., Zhou, L., Zhao, P., Zhang, Q., Li, S., & Guo, Q. (2015) reported on a hydrophobic acrylamide copolymer containing N-allyl-2-(2,4-dichlorophenoxy) acetamide. This copolymer exhibited significant enhancement in the viscosity of aqueous solutions and improved temperature tolerance, suggesting its potential application in enhanced oil recovery, particularly in high-temperature and high-salinity reservoirs (Gou, S. et al., 2015).
3. Polymerization and Characterization
Meunier, F., Elaissari, A., & Pichot, C. (1995) conducted a study on the preparation of cationic poly(N-isopropylacrylamide) copolymer latexes using 2-aminoethyl-methacrylate hydrochloride, which is structurally similar to N-Allyl-2-amino-2-methylpropanamide hydrochloride. They found that the concentration of the aminoethyl-methacrylate hydrochloride played a major role in polymerization kinetics and particle nucleation (Meunier, F. et al., 1995).
4. Copolymerization in Aqueous Media
Liu, X., Jiang, W., Gou, S., Ye, Z., Feng, M., Lai, N., & Liang, L. (2013) synthesized water-soluble copolymers based on acrylamide and β-cyclodextrin derivatives, including mono-6-(allyl amino)-β-cyclodextrin. These copolymers showed improved properties such as temperature-tolerance, shear-tolerance, and salt-resistance compared to partially hydrolyzed polyacrylamide, highlighting their potential in various applications including oil recovery (Liu, X. et al., 2013).
Propiedades
IUPAC Name |
2-amino-2-methyl-N-prop-2-enylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-4-5-9-6(10)7(2,3)8;/h4H,1,5,8H2,2-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNYXENXOMBHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-2-amino-2-methylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)

![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)






